molecular formula C9H8N2O2 B1312425 2-Methyl-4-nitroindole CAS No. 3484-10-4

2-Methyl-4-nitroindole

Cat. No. B1312425
M. Wt: 176.17 g/mol
InChI Key: HCISKOUSZIJNET-UHFFFAOYSA-N
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Patent
US09145414B2

Procedure details

Acetone (1.0 mL) and tert-butoxy potassium (2.7 g) were added to a solution of 3-nitroaniline (1.38 g) in dimethylsulfoxide (20 ml), and the reaction solution was stirred at room temperature for 3 hours. The reaction solution was diluted with ethyl acetate, and washed successively with an aqueous ammonium chloride solution and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 2-methyl-4-nitro-1H-indole.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.C(O[K])(C)(C)C.[N+:11]([C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17])([O-:13])=[O:12]>CS(C)=O.C(OCC)(=O)C>[CH3:1][C:2]1[NH:17][C:16]2[C:15]([CH:4]=1)=[C:14]([N+:11]([O-:13])=[O:12])[CH:20]=[CH:19][CH:18]=2

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
1.38 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with an aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1NC2=CC=CC(=C2C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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